molecular formula C14H24ClNO B6523034 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride CAS No. 953400-58-3

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

货号: B6523034
CAS 编号: 953400-58-3
分子量: 257.80 g/mol
InChI 键: ZELFLGGRLLOERW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride is a tertiary amine-containing phenol derivative with a complex branched alkyl chain substituent. The compound is listed in patent applications and chemical catalogs, indicating its relevance as a synthetic intermediate or research target .

属性

IUPAC Name

3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

One-Pot Demethylation-Dehydration Process

The most industrially significant method involves a regioselective one-pot demethylation and dehydration reaction. As detailed in WO2013105109A1, the intermediate (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (Formula V) undergoes simultaneous O-demethylation and dehydration using a methanesulfonic acid (MSA) and dimethyl sulfide (DMS) mixture. This dual-function reaction eliminates the need for separate steps, preserving the (2R,3R) stereochemistry critical for pharmacological activity.

Reaction Conditions:

  • Temperature: 45°C ± 2°C

  • Reagents: MSA:DMS ratio of 6:1 (v/v)

  • Time: 7 hours

  • Yield: 78–82% of (2R)-3-(3-hydroxyphenyl)-N,N,2-trimethyl-3-pentene-1-amine (Formula VIII)

The mechanism involves acid-catalyzed cleavage of the methoxy group followed by β-elimination of the tertiary alcohol, forming the α,β-unsaturated amine intermediate. Chiral HPLC analysis confirmed <0.1% of the (2R,3S) diastereomer in the product.

Catalytic Hydrogenation for Stereochemical Control

Formula VIII undergoes hydrogenation over palladium on carbon (Pd/C) to yield a diastereomeric mixture of tapentadol and its (2R,3S) counterpart. US20130137890A1 optimizes this step using:

ParameterOptimal RangeEffect on Selectivity
H₂ Pressure5–7 kg/cm²Minimizes over-reduction
SolventTetrahydrofuran (THF)Enhances Pd/C activity
Temperature25–30°CPrevents racemization

Post-hydrogenation, the mixture is treated with hydrochloric acid in acetone to precipitate the hydrochloride salt of tapentadol, achieving 95:5 diastereomeric ratio (d.r.) before purification.

Industrial-Scale Purification Techniques

Diastereomeric Resolution via Acidic Recrystallization

The crude hydrochloride salt is purified using a solvent-antisolvent system:

  • Dissolution: Tapentadol free base in acetone (2.1 L/kg) at 20–25°C

  • Acidification: Gradual HCl addition to pH 6.5–7.0

  • Antisolvent: Petroleum ether (2:1 v/v vs. acetone)

  • Crystallization: 2-hour maturation followed by filtration

This process increases d.r. to >99.5% while reducing residual solvents to <100 ppm (ICH Q3C limits).

Demethylation Alternatives: HBr vs. MSA-DMS

Comparative studies from Chemdad and US20130137890A1 reveal:

MethodReagent SystemTemperaturePurity (HPLC)Environmental Impact
Classical HBr48% HBr, reflux110–120°C98.2%High HBr waste
MSA-DMSMSA/DMS, 45°C45°C99.4%Recyclable solvents

The MSA-DMS method reduces energy consumption by 40% and eliminates halogenated byproducts.

Quality Control and Analytical Validation

In-Process Testing Parameters

Critical quality attributes monitored during synthesis include:

  • Chiral Purity: USP <621> compliant HPLC using Chiralpak AD-H column (n-hexane:ethanol:DEA = 85:15:0.1)

  • Residual Solvents: GC-MS per ICH Q3C (Class 2 solvents < 500 ppm)

  • Water Content: Karl Fischer titration < 0.5% w/w

Batch records from WO2013105109A1 demonstrate inter-batch variability of ±0.3% in assay values .

化学反应分析

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Acylation: The compound can be acylated using acyl chlorides in the presence of a base like pyridine, forming esters or amides.

科学研究应用

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals

作用机制

The mechanism of action of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter levels. The compound may inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This action can result in analgesic and mood-enhancing effects .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Opioid Agonists

Tapentadol Hydrochloride
  • Structure: 3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol monohydrochloride .
  • Molecular Formula: C₁₅H₂₃NO₂·HCl.
  • Molecular Weight : 285.81 g/mol.
  • Mechanism: Mu-opioid receptor agonist with norepinephrine reuptake inhibition (NRI) .
  • Key Differences : Shorter branched chain (ethyl and methylpropyl groups) vs. the pentan-3-yl chain in the target compound.
Compound Molecular Formula Molecular Weight (g/mol) Mechanism Key Effects References
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol HCl Not explicitly provided Not available Not reported (structural inference: possible opioid/NRI activity) Research target
Tapentadol HCl C₁₅H₂₃NO₂·HCl 285.81 Mu-opioid agonist, NRI Analgesia

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Desvenlafaxine
  • Structure: 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol .
  • Molecular Formula: C₁₆H₂₅NO₂.
  • Molecular Weight : 263.38 g/mol.
  • Mechanism : Potent SNRI with minimal dopamine activity .
Duloxetine Hydrochloride
  • Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride .
  • Molecular Formula: C₁₈H₂₀ClNO₂S.
  • Molecular Weight : 333.88 g/mol.
  • Mechanism : SNRI with weak dopamine reuptake inhibition .

Comparison :

  • The target compound lacks the aryl-oxy or heterocyclic groups seen in SNRIs, suggesting divergent pharmacological targets.

Aldehyde Dehydrogenase (ALDH) Inhibitors

Aldi-2 and Aldi-3
  • Structures: Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride. Aldi-3: 3-(Dimethylamino)-1-(4-ethylphenyl)-1-propanone hydrochloride .
  • Mechanism : Selective ALDH1 inhibitors with antiproliferative effects in cancer models .
  • Key Differences: Propanone backbone vs. the phenol ring in the target compound.

Other Dimethylamino-Phenol Derivatives

3-(1-(Dimethylamino)ethyl)phenol Hydrochloride
  • CAS : 105601-04-5 .
  • Structure: Phenol with a dimethylaminoethyl substituent.
  • Molecular Formula: Estimated C₁₀H₁₆ClNO (unconfirmed).
  • Use : Laboratory reagent; structural simplification compared to the target compound .
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
  • Molecular Formula: C₁₅H₂₃NO₂·HCl.
  • Molecular Weight : 285.81 g/mol.
  • Use: Lab-grade chemical with cyclohexanol ring modification .

Key Structural and Functional Insights

Pharmacophore Variations: Unlike SNRIs (e.g., Duloxetine), the target lacks heterocyclic or aryl-oxy groups critical for serotonin/norepinephrine transporter binding .

Enzyme Inhibition Potential: Structural similarity to ALDH inhibitors (e.g., Aldi-2) suggests possible enzyme modulation, but empirical data are lacking .

生物活性

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, a compound with the molecular formula C₁₄H₂₄ClNO, is primarily recognized for its role as an impurity in tapentadol, a medication used for pain management. This compound exhibits various biological activities that are significant for its pharmaceutical applications. Herein, we explore its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure substituted with a dimethylamino group and a branched alkyl chain. Its unique structure contributes to its pharmacological profile, particularly in analgesic and central nervous system (CNS) activities.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

  • Analgesic Properties : As an impurity of tapentadol, it may share similar pain-relieving effects. Studies suggest that compounds with similar structures often exhibit analgesic properties due to their interaction with opioid receptors.
  • CNS Activity : The presence of the dimethylamino group suggests potential CNS activity, which is critical for evaluating its safety and efficacy in therapeutic applications.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
TapentadolPhenolic structure with a similar amineStrong analgesic properties
3-(1-Pyrrolidinyl)-2-methylphenolContains a pyrrolidine instead of dimethylamineDifferent CNS activity profile
4-(Dimethylamino)-2-methylphenolDimethylamino group on para positionVarying potency as an analgesic

The unique combination of the dimethylamino group and the branched alkyl chain in this compound enhances its specific pharmacological profile compared to other related compounds.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high purity suitable for pharmaceutical applications. Common methods include:

  • Alkylation Reactions : Involving the introduction of the branched alkyl chain.
  • Nucleophilic Substitution : To attach the dimethylamino group to the phenolic structure.

These synthetic pathways are crucial for modifying the compound for specific applications or enhancing its biological activity.

Case Studies and Research Findings

Several studies have evaluated the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetics : Investigations focus on absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for understanding how the compound behaves in biological systems.
  • Pharmacodynamics : Studies assess how the compound interacts with biological targets, particularly focusing on receptor binding affinities and subsequent physiological effects.

These investigations are vital for ensuring patient safety and therapeutic effectiveness when utilized in clinical settings.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-(1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves chiral resolution of intermediates and regioselective oxidation. For example, tertiary alcohols in the precursor are oxidized using agents like KMnO₄ (aqueous acidic conditions, 25–40°C) or CrO₃ (dichloromethane, reflux) to yield ketones or aldehydes, respectively . Stereochemistry at C2 and C3 is preserved during oxidation, but chiral catalysts (e.g., Sharpless-type systems) may be required to ensure enantiomeric purity . Key intermediates include 3-(3-methoxyphenyl)-2-methylpentan-3-one, which is subsequently functionalized with dimethylamino groups via reductive amination .

Q. How can researchers validate the structural identity and purity of this compound using analytical techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm stereochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers and quantify purity (>98% for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 286.8 (C₁₅H₂₅NO₂·HCl) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported pharmacological activities of this compound, particularly regarding its serotonin/norepinephrine reuptake inhibition (SNRI) effects?

  • Methodological Answer :

  • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., radioligand binding vs. functional uptake in synaptosomes) to identify assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., O-desmethyl derivatives) that may contribute to off-target effects .
  • Computational Modeling : Perform molecular docking studies with human serotonin transporter (SERT) and norepinephrine transporter (NET) structures to predict binding affinities and rationalize discrepancies .

Q. How can researchers optimize synthetic protocols to minimize impurities such as 3-[(2Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol during scale-up?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate enamine formation, a precursor to the Z-isomer impurity .
  • Temperature Control : Maintain reaction temperatures below 50°C during amination steps to prevent elimination reactions that form alkenes .
  • Purification : Employ countercurrent chromatography (CCC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) to separate geometric isomers .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 to simulate intestinal and blood-brain barrier penetration .
  • Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify cytochrome P450 (CYP) involvement via CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • In Vivo Studies : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (F%) and half-life (t₁/₂) using LC-MS/MS plasma analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s selectivity for monoamine transporters versus muscarinic receptors?

  • Methodological Answer :

  • Receptor Panels : Screen against a broad panel of GPCRs (e.g., M₁–M₅ muscarinic, α/β-adrenergic) using fluorescence-based calcium mobilization assays .
  • Orthogonal Assays : Validate findings with electrophysiology (e.g., patch-clamp for SERT/NET currents) to exclude off-target ion channel effects .
  • Structural Analogues : Compare with Tapentadol impurities (e.g., 3-[(2Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol) to isolate pharmacophore contributions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。